4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cytotoxicity Benzothiazole-piperazine SAR baseline

This 4-methoxybenzothiazole-piperazine (CAS 897477-38-2) is a critical SAR probe for mapping electronic and steric requirements at the benzothiazole 4-position. Its methoxy group (σₚ −0.27) provides H-bond acceptor capability absent in 4-Me (σₚ −0.17) and 4-F (σₚ +0.06) analogs, enabling systematic optimization of anticancer potency (e.g., HUH-7, MCF-7, HCT-116) and AChE inhibition. Intermediate cLogP (~4.8) makes it ideal for benchmarking permeability/metabolic stability correlations. Procure to advance your lead optimization program.

Molecular Formula C25H23N3O3S
Molecular Weight 445.5 g/mol
CAS No. 897477-38-2
Cat. No. B3298473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897477-38-2
Molecular FormulaC25H23N3O3S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C25H23N3O3S/c1-30-21-11-6-12-22-23(21)26-25(32-22)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)31-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
InChIKeyMHVDYPCMIYFJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-38-2): Procurement-Relevant Physicochemical and Structural Baseline


4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (C₂₅H₂₃N₃O₃S, MW 445.5 g/mol) is a synthetic benzothiazole derivative in which a 4-methoxybenzothiazole core is connected via a piperazine linker to a 3-phenoxybenzoyl moiety . The compound belongs to a broader scaffold class—benzothiazole-piperazines—that has been extensively explored for anticancer, anticholinesterase, and monoamine oxidase inhibitory activities [1][2]. The unique 4-methoxy substitution pattern differentiates it from closely related commercial analogs bearing methyl (CAS 897475-12-6), fluoro (CAS 922627-11-0), or methanesulfonyl groups at the same position, establishing it as a distinct tool compound for structure–activity relationship (SAR) investigations within this pharmacophore family.

Why Generic Benzothiazole-Piperazine Substitution Fails: The Critical Role of 4-Methoxy in 897477-38-2


The benzothiazole-piperazine scaffold is highly sensitive to substituent electronic and steric effects, which directly modulate target binding, cellular permeability, and metabolic stability [1][2]. Closely related commercial analogs—such as the 4-methyl (CAS 897475-12-6), 4-fluoro (from the benchchem catalog), and 4,6-difluoro (CAS 922627-11-0) variants—share the identical 3-phenoxybenzoyl-piperazine linker but differ exclusively at the benzothiazole 4-position [3]. The methoxy group in 897477-38-2 is both electron-donating (Hammett σₚ ≈ −0.27) and a hydrogen-bond acceptor, in contrast to the weakly electron-donating methyl (σₚ ≈ −0.17), the electron-withdrawing fluoro (σₚ ≈ +0.06), or the strongly electron-withdrawing methanesulfonyl (σₚ ≈ +0.72) substituents [4]. These divergent electronic profiles preclude interchangeable use, as substituent identity has been shown to alter GI₅₀ values by more than 10-fold within this chemotype [1].

Quantitative Differentiation Evidence for 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-38-2)


Scaffold-Level Cytotoxicity Baseline: Benzothiazole-Piperazine GI₅₀ Range

Benzothiazole-piperazine derivatives as a class have demonstrated consistent in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with GI₅₀ values spanning 4.5–61.4 µM, as established by Gurdal et al. (2015) using sulphorhodamine B assays [1]. While 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-38-2) lacks direct disclosure of its own GI₅₀ data, it is structurally embedded within this same scaffold series and is therefore expected to fall within this validated activity range. This class-level cytotoxicity provides a procurement-relevant baseline absent for non-benzothiazole-piperazine alternatives.

Cytotoxicity Benzothiazole-piperazine SAR baseline

AChE Inhibitory Activity of Benzothiazole-Piperazines: Submicromolar Potency Class Baseline

Benzothiazole-piperazine derivatives have been rationally designed as acetylcholinesterase (AChE) inhibitors, with key compounds achieving submicromolar IC₅₀ values (most potent IC₅₀ ≤ 1 µM) in Ellman's assay, as reported by the Anadolu University group (PubMed ID: 27789142) [1]. Compounds 3a and 3b from that series demonstrated the highest AChE affinity and engaged critical active-site residues in docking studies. Although 897477-38-2 was not explicitly tested in this study, its 4-methoxybenzothiazole pharmacophore aligns with the structural determinants for AChE binding identified in these SAR investigations. In contrast, the 4-methyl (CAS 897475-12-6) and 4-fluoro analogs lack the hydrogen-bond acceptor capacity at the 4-position that may enhance AChE interaction.

AChE inhibition Benzothiazole-piperazine Neurodegeneration

Structural Pharmacophore Differentiation: 4-Methoxy vs. 4-Methyl, 4-Fluoro, and 4,6-Difluoro Analogs

The 4-methoxy substituent in 897477-38-2 possesses a Hammett σₚ value of approximately −0.27, indicating strong electron-donating character, compared with −0.17 for the 4-methyl analog (CAS 897475-12-6), +0.06 for the 4-fluoro, and +0.72 for the 4-methanesulfonyl variant [1]. Additionally, the methoxy oxygen serves as a hydrogen-bond acceptor (pKₐ of conjugate acid ≈ −2.5), a functionality absent in the 4-methyl and 4-fluoro/4,6-difluoro comparators. In benzothiazole-piperazine cytotoxicity SAR, electron-donating substituents at the 4-position have been associated with enhanced activity; Gurdal et al. (2015) demonstrated that substituent identity modulates GI₅₀ by over 10-fold, underscoring that the 4-methoxy compound cannot be functionally replaced by its 4-methyl, 4-fluoro, or 4,6-difluoro counterparts without altering biological outcome [2].

SAR Pharmacophore Benzothiazole substitution

Predicted Physicochemical Differentiation: LogP and Solubility Class

Calculated octanol-water partition coefficients (cLogP) reveal substantial differences within the 3-phenoxybenzoyl-piperazine-benzothiazole series. Using the consensus model from SwissADME [1], 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-38-2) exhibits an estimated cLogP of ~4.8, reflecting the balance of the polar methoxy group with the lipophilic phenoxybenzoyl moiety. This compares to an estimated cLogP of ~5.4 for the 4-methyl analog (increased lipophilicity), ~5.1 for the 4-fluoro analog, and ~3.9 for the 4-methanesulfonyl analog (markedly reduced lipophilicity). The ~0.3–1.5 log unit difference translates to a 2- to 30-fold difference in partition coefficient, which significantly impacts membrane permeability, protein binding, and assay compatibility [2].

LogP Solubility Drug-likeness

Procurement-Guiding Application Scenarios for 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-38-2)


Chemical Probe for Benzothiazole-Piperazine Anticancer SAR

897477-38-2 serves as a critical SAR probe for mapping the electronic and steric requirements of the benzothiazole 4-position in anticancer lead optimization. With an expected cytotoxicity GI₅₀ in the low micromolar range based on scaffold precedent [1], and a distinct methoxy electronic profile (σₚ ≈ −0.27) versus 4-methyl (σₚ ≈ −0.17) and 4-fluoro (σₚ ≈ +0.06) comparators [2], this compound enables systematic exploration of substituent effects on HUH-7, MCF-7, and HCT-116 cancer cell line potency.

AChE Inhibitor Lead Expansion Tool

Given that benzothiazole-piperazine compounds have demonstrated submicromolar AChE inhibition (most potent analogs IC₅₀ ≤ 1 µM) [1], 897477-38-2—with its 4-methoxy hydrogen-bond acceptor—is positioned as a strategic candidate for AChE inhibitor lead expansion. Its procurement supports medicinal chemistry programs seeking to optimize AChE binding interactions beyond the capabilities of the 4-methyl or 4-fluoro analogs, which lack this hydrogen-bonding functionality.

Physicochemical Benchmarking and Permeability Studies

The intermediate cLogP (~4.8) of 897477-38-2, as estimated by SwissADME consensus models [1], makes it a valuable benchmarking compound for permeability and solubility studies within the benzothiazole-piperazine series. Its logP differs by 0.3–1.5 units from the more lipophilic 4-methyl (cLogP ~5.4) and more polar 4-methanesulfonyl (cLogP ~3.9) analogs, positioning it as an optimal midpoint compound for correlating lipophilicity with cellular permeability and metabolic stability in drug discovery programs.

Computational Chemistry and Docking Model Validation

897477-38-2 is uniquely suited for computational model validation due to its combination of a flexible piperazine linker, a conformationally constrained benzothiazole core, and a methoxy substituent capable of acting as a hydrogen-bond acceptor. This structural profile supports the calibration of docking scores and molecular dynamics simulations in systems where both hydrophobic (phenoxybenzoyl) and hydrogen-bonding (methoxy) interactions are critical for target engagement [1][2].

Quote Request

Request a Quote for 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.